(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 301357-21-1
VCID: VC7208937
InChI: InChI=1S/C13H14N2O2S2/c1-7-14-12(18-6-10(16)17)11-8-4-2-3-5-9(8)19-13(11)15-7/h2-6H2,1H3,(H,16,17)
SMILES: CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)O
Molecular Formula: C13H14N2O2S2
Molecular Weight: 294.39

(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid

CAS No.: 301357-21-1

Cat. No.: VC7208937

Molecular Formula: C13H14N2O2S2

Molecular Weight: 294.39

* For research use only. Not for human or veterinary use.

(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid - 301357-21-1

Specification

CAS No. 301357-21-1
Molecular Formula C13H14N2O2S2
Molecular Weight 294.39
IUPAC Name 2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C13H14N2O2S2/c1-7-14-12(18-6-10(16)17)11-8-4-2-3-5-9(8)19-13(11)15-7/h2-6H2,1H3,(H,16,17)
Standard InChI Key RSJDIDHOTLLUGC-UHFFFAOYSA-N
SMILES CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, "(2-Methyl-5,6,7,8-tetrahydro-benzo thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid," reflects its fused bicyclic core. Its molecular formula is C₁₃H₁₄N₂O₂S₂, with a molecular weight of 294.4 g/mol . The structure comprises:

  • A tetrahydrobenzo thieno[2,3-d]pyrimidine scaffold, featuring a sulfur-containing thiophene ring fused to a pyrimidine ring.

  • A methyl group at position 2 of the pyrimidine moiety.

  • A sulfanylacetic acid side chain at position 4, introducing carboxylic acid functionality .

Crystallographic and Stereochemical Data

While direct crystallographic data for this compound are unavailable, analogous tetrahydrobenzothieno[2,3-d]pyrimidine derivatives exhibit triclinic crystal systems with unit cell parameters such as a = 8.0873(4) Å, b = 12.7820(7) Å, and c = 13.5574(7) Å . The dihedral angles between aromatic rings in related structures range from 4.54° to 12.44°, suggesting moderate planarity distortion .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of this compound involves multi-step transformations, as inferred from related methodologies :

Step 1: Formation of the Tetrahydrobenzothieno[2,3-d]pyrimidine Core

  • Gewald Reaction: Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of a secondary amine to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate .

  • Cyclization with Formamide: Heating the intermediate with formamide generates the pyrimidin-4(3H)-one derivative .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) produces the 4-chloro intermediate .

Physicochemical and Spectroscopic Properties

Physicochemical Parameters

PropertyValueSource
Melting PointNot reported
SolubilityLow in water; soluble in DMF
Purity≥95%
Storage ConditionsCool, dry environment

Biological and Pharmacological Relevance

Antimicrobial Activity

Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives demonstrate broad-spectrum antimicrobial effects. For example:

  • Bacterial Inhibition: MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 62–78% growth inhibition against Candida albicans at 100 μg/mL .

Mechanism of Action

The sulfanylacetic acid moiety may enhance target binding via:

  • Hydrogen Bonding: Carboxylic acid groups interact with enzymatic active sites.

  • Thioether Linkages: Improve membrane permeability and bioavailability .

Comparative Analysis with Analogues

CompoundActivity (MIC, μg/mL)Reference
4-Hydrazino derivative25–50
4-(3,5-Disubstituted pyrazol-1-yl)12.5–25
Target compoundPending evaluation

Future Directions and Research Gaps

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • In Vivo Efficacy: No animal studies have been published to date.

Proposed Studies

  • Structure-Activity Relationships (SAR): Modify the sulfanylacetic acid chain to optimize potency.

  • Crystallography: Resolve the crystal structure to guide computational modeling.

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